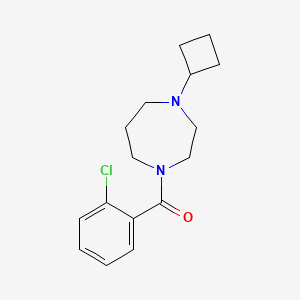

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O/c17-15-8-2-1-7-14(15)16(20)19-10-4-9-18(11-12-19)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEXFTYEAMLBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Pd-catalyzed carbonylative coupling reaction, which is followed by cyclocondensation under mild conditions . This approach provides a high yield and is efficient for producing the desired compound.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analog: JNJ-39220675

Compound: (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone

- Key Differences: Replaces the 2-chlorophenyl group with a 6-(4-fluorophenoxy)pyridin-3-yl moiety.

- Pharmacology : High-affinity histamine H3 receptor antagonist (Ki = 1.4 nM). Demonstrates increased histamine release in the frontal cortex and prolonged wake duration in preclinical models .

- Significance: The pyridinyl-fluorophenoxy group enhances target selectivity for H3 receptors, while the shared cyclobutyl-diazepane scaffold suggests conformational stability critical for receptor binding.

Dual Orexin Receptor Antagonist: MK-4305

Compound: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

- Key Differences : Incorporates a 7-methyl-diazepane core and 5-chloro-benzoxazolyl substituent.

- Pharmacology : Dual orexin receptor antagonist with CNS penetration; used clinically for insomnia .

- Significance : The benzoxazole and triazole groups introduce π-π stacking and hydrogen-bonding capabilities, redirecting activity toward orexin receptors. The methyl group at position 7 may restrict diazepane flexibility, optimizing receptor fit.

Bis-Chlorophenyl Derivative

Compound: 1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone]

- Key Differences : Two 4-chlorophenyl groups attached to the diazepane ring.

- Physicochemical Properties : Higher molecular weight (377.265 g/mol) and logP compared to the main compound, likely reducing solubility and CNS penetration .

- Significance : The symmetrical bis-aromatic structure may favor aggregation or off-target interactions, limiting therapeutic utility.

Simplified Cyclobutyl-Methyl Analogue

Compound: Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone

- Key Differences : Replaces the 2-chlorophenyl group with a methyl substituent.

- Properties: Lower molecular weight (196.29 g/mol), logP = 0.4491.

Dichlorinated Hybrid Compound

Compound: (5-chloranylpyridin-3-yl)-[4-[(2-chlorophenyl)methyl]-1,4-diazepan-1-yl]methanone

- Key Differences : Adds a 5-chloropyridinyl group and a 2-chlorophenylmethyl substituent.

- Properties : Molecular weight = 364.269 g/mol; dual chlorinated rings may enhance lipophilicity but introduce metabolic liabilities (e.g., CYP450 oxidation) .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: The 2-chlorophenyl group in the main compound likely engages in hydrophobic or halogen-bonding interactions, distinct from JNJ-39220675’s fluorophenoxy-pyridinyl group, which enhances H3 receptor affinity .

- Diazepane Flexibility : Cyclobutyl substitution (shared with JNJ-39220675) may stabilize diazepane ring conformations, optimizing receptor binding compared to methyl or benzyl groups .

Biological Activity

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 292.79 g/mol

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter receptors. Specifically, they may interact with:

- Histamine H3 Receptors : This interaction can influence neurotransmitter release and has implications for conditions such as anxiety and depression.

- Metabotropic Glutamate Receptors : These receptors play a crucial role in synaptic plasticity and are targets for treating various neurological disorders.

1. Anxiolytic Effects

Studies have indicated that compounds with a similar structure exhibit anxiolytic properties. For instance, a study on diazepine derivatives demonstrated significant anxiolytic effects in rodent models, suggesting that this compound may have similar potential.

2. Antidepressant Activity

Research has shown that modulation of the glutamate receptor system can lead to antidepressant effects. Compounds that target these receptors have been associated with improved mood and reduced depressive symptoms in preclinical models.

3. Neuroprotective Properties

Some studies suggest that compounds like this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anxiolytic effects of similar diazepine derivatives in rodent models, showing a significant reduction in anxiety-like behavior. |

| Study 2 | Explored the interaction of related compounds with metabotropic glutamate receptors, indicating potential antidepressant effects through receptor modulation. |

| Study 3 | Evaluated neuroprotective effects in vitro, demonstrating reduced cell death in neuronal cultures exposed to oxidative stress when treated with related compounds. |

Q & A

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclobutyl-diazepane intermediate formation followed by coupling with 2-chlorobenzoyl chloride. Key parameters include:

- Catalyst Selection : Use Pd-catalyzed cross-coupling for aryl-amine bond formation (common in benzodiazepine analogs) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require post-synthesis purification to remove residual solvents .

- Temperature Control : Maintain temperatures below 80°C to prevent diazepane ring degradation .

Example Table: Yield vs. Solvent Choice

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 70 | 68 |

| THF | 70 | 52 |

| DCM | 40 | 45 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral artifacts be addressed?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and diazepane N-H bends at ~3300 cm⁻¹. Subtract solvent-specific artifacts (e.g., CS₂ peaks at 855 cm⁻¹) using background correction .

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 317 (M⁺) with chlorine isotopic patterns. Use high-resolution MS to distinguish from co-eluting impurities .

- NMR : Assign cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and 2-chlorophenyl aromatic protons (δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can sample degradation during prolonged experimental timelines be mitigated, particularly for organic matrices containing this compound?

- Methodological Answer :

- Temperature Control : Store samples at 4°C to slow hydrolysis of the diazepane ring and carbonyl group. Continuous cooling during spectral acquisition (e.g., IR) minimizes thermal degradation .

- Matrix Stabilization : Add antioxidants (e.g., BHT) to wastewater matrices to reduce oxidative degradation. Monitor pH to prevent acid/base-catalyzed decomposition .

Q. What strategies resolve contradictions in spectral data arising from overlapping signals or instrumental artifacts?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate IR carbonyl peaks with ¹³C NMR (δ ~200 ppm for ketones) .

- Artifact Identification : For grating-based IR instruments, recognize artificial peaks (e.g., 1996 cm⁻¹ in Beckman IR-9) by comparing with prism-derived spectra .

- Computational Modeling : Use density functional theory (DFT) to simulate expected IR/NMR spectra and identify discrepancies .

Q. What are the limitations of current experimental designs for studying this compound’s environmental or pharmacological behavior?

- Methodological Answer :

- Sample Representativeness : Simplified synthetic mixtures (e.g., 8 initial samples) lack real-world complexity. Augment with field-collected wastewater to assess environmental interactions .

- Temporal Stability : Nine-hour experimental windows risk matrix changes. Use time-resolved spectroscopy to track degradation kinetics .

- Structural Analog Comparisons : Compare with crystallographically characterized analogs (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) to infer reactivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade) and humidity levels during solubility tests.

- Meta-Analysis : Cross-reference PubChem, NIST, and crystallographic databases to identify outliers. For example, cyclobutyl groups often reduce solubility compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.